molecular formula C7H14F3N B2740506 (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine CAS No. 2248199-96-2

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine

Cat. No. B2740506
CAS RN: 2248199-96-2
M. Wt: 169.191
InChI Key: LVCMANSRIZOOCJ-RXMQYKEDSA-N
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Description

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine, also known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a chiral amine, which means it has a carbon atom with four different substituents, giving it two possible mirror-image forms. The (2R)-enantiomer of TFP has been the focus of most studies due to its higher potency and selectivity.

Mechanism of Action

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine acts as an agonist for the α7 nAChR, binding to the receptor and activating it. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been shown to have high selectivity for the α7 nAChR, meaning it does not bind as strongly to other nAChR subtypes.
Biochemical and Physiological Effects:
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been shown to have various biochemical and physiological effects, including improving cognitive function and reducing inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a synthetic compound and may have limitations in terms of its bioavailability and potential toxicity.

Future Directions

There are several potential future directions for research involving (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine. One area of interest is the development of more potent and selective analogs of (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine for use as therapeutic agents. Another potential direction is the study of (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine's effects on other physiological processes, such as pain perception and immune function. Finally, further research is needed to fully understand the potential risks and benefits of using (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine in clinical settings.

Synthesis Methods

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine can be synthesized using a variety of methods, including the reaction of 2,2,3,3-tetrafluoropropene with tert-butylamine in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetrafluoropropene with isobutyraldehyde in the presence of an amine catalyst.

Scientific Research Applications

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been used in various scientific studies, particularly in the field of medicinal chemistry. It has been shown to have potent and selective activity as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning, memory, and inflammation. (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has also been studied as a potential treatment for Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(2R)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCMANSRIZOOCJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine

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